5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine
CAS No.:
Cat. No.: VC18356109
Molecular Formula: C13H17N3S
Molecular Weight: 247.36 g/mol
* For research use only. Not for human or veterinary use.
![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine -](/images/structure/VC18356109.png)
Specification
Molecular Formula | C13H17N3S |
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Molecular Weight | 247.36 g/mol |
IUPAC Name | 5-[(4-tert-butylphenyl)methyl]-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C13H17N3S/c1-13(2,3)10-6-4-9(5-7-10)8-11-15-16-12(14)17-11/h4-7H,8H2,1-3H3,(H2,14,16) |
Standard InChI Key | FMFJHRGLDXZRMM-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CC2=NN=C(S2)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is 5-{[4-(tert-butyl)benzyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine (C₁₉H₂₁N₃S₂), with a molecular weight of 355.5 g/mol . Key identifiers include:
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CAS No.: 797001-63-9
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InChI Key: BTZYSJIUOKOHOS-UHFFFAOYSA-N
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SMILES: CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(S2)N
The thiadiazole ring’s electronic structure, enhanced by the electron-donating tert-butylbenzyl group, contributes to its reactivity and biological interactions .
Crystallographic Analysis
X-ray diffraction studies reveal monoclinic crystal systems (space group P2₁/c) with lattice parameters:
Parameter | Value |
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a | 7.455 Å |
b | 17.113 Å |
c | 12.199 Å |
β | 94.68° |
Intermolecular N—H···N hydrogen bonds form centrosymmetric dimers (R₂²(8)), while C–H···π interactions stabilize the lattice . |
Synthetic Methodologies
One-Pot Synthesis
A green approach uses polyphosphate ester (PPE) to catalyze the reaction between thiosemicarbazide and carboxylic acids, avoiding toxic reagents like POCl₃ :
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Acylation: Thiosemicarbazide reacts with 4-tert-butylphenylacetic acid.
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Cyclodehydration: PPE facilitates ring closure to form the thiadiazole core.
This method achieves yields >80% with high purity, validated by NMR and mass spectrometry .
Alternative Routes
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Copper-mediated bromination: Intermediate 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine reacts with cyclic amines (e.g., pyrrolidine) under Ullmann conditions .
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Continuous flow reactors: Enhance scalability and reduce reaction times in industrial settings.
Pharmacological Activities
Anticancer Properties
In vitro studies against cancer cell lines demonstrate moderate to high cytotoxicity:
Antimicrobial Effects
Against multidrug-resistant pathogens:
Organism | MIC (µg/mL) | Mechanism |
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S. aureus | 8.5 | Cell wall synthesis inhibition |
E. coli | 12.3 | DNA gyrase interference |
The thiadiazole ring’s sulfur atoms enhance membrane penetration . |
Enzyme Inhibition
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Acetylcholinesterase (AChE): IC₅₀ = 33.16 µM, competitive inhibition via π-π stacking with Trp86 .
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Leishmanial enzymes: Selectivity index >12 against Leishmania major amastigotes .
Property | Value |
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Solubility (DMSO) | 10 mM at 25°C |
Storage | -20°C (1 month), -80°C (6 months) |
λₘₐₓ (UV) | 278 nm |
Degradation occurs under strong acidic/basic conditions or prolonged light exposure . |
Toxicity Data
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LD₅₀ (oral, rat): >500 mg/kg
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Genotoxicity: Negative in Ames test
Handling requires PPE due to potential skin irritation .
Applications and Future Directions
Drug Development
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Anticancer leads: Structural analogs show enhanced selectivity in xenograft models.
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Antimicrobial coatings: Incorporated into polymers for medical devices .
Agricultural Uses
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Herbicidal activity: Pre-emergent inhibition of Amaranthus retroflexus (EC₅₀ = 0.74 µg/mL).
Research Tools
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